(1r,3s)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid

Description

Structural Characterization

Molecular Geometry and Stereochemical Configuration

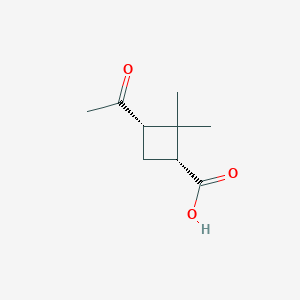

(1R,3S)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid is a cyclobutane derivative with a rigid four-membered ring and stereochemically defined substituents. Its molecular formula is C₉H₁₄O₃ , and its molecular weight is 170.21 g/mol . The compound features a cyclobutane core substituted at positions 1, 2, and 3:

- Position 1 : A carboxylic acid group (-COOH)

- Position 2 : Two methyl groups (C(CH₃)₂)

- Position 3 : An acetyl group (COCH₃)

The stereochemical configuration is defined by the (1R,3S) descriptors, indicating the spatial arrangement of substituents around the cyclobutane ring. The SMILES notation CC(=O)[C@@H]1CC@@HC(=O)O explicitly denotes the stereochemistry, with the acetyl and carboxylic acid groups occupying opposite faces of the ring.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄O₃ | |

| Molecular Weight | 170.21 g/mol | |

| SMILES | CC(=O)[C@@H]1CC@@HC(=O)O | |

| InChI | 1S/C9H14O3/c1-5(10)6-4-7(8(11)12)9(6,2)3/h6-7H,4H2,1-3H3,(H,11,12)/t6-,7+/m0/s1 | |

| InChIKey | VZUKBNZKASVATD-NKWVEPMBSA-N |

The cyclobutane ring adopts a puckered conformation to mitigate torsional strain, with dihedral angles deviating from planarity. This conformational flexibility is critical for minimizing steric clashes between substituents.

Cyclobutane Ring Strain Analysis

Cyclobutane derivatives inherently exhibit angle strain and torsional strain , which significantly influence their reactivity and stability.

Angle Strain

The cyclobutane ring in this compound has C–C–C bond angles of ~88° , deviating sharply from the ideal tetrahedral angle of 109.5°. This distortion arises from the geometric constraints of the four-membered ring and leads to increased bond length (1.554 Å for C–C bonds in cyclobutane derivatives).

Torsional Strain

In planar cyclobutane, eclipsed C–H bonds generate significant torsional strain. However, the puckered conformation reduces this strain by alternating the positions of adjacent hydrogen atoms. For example, ab initio studies show equilibrium ring-puckering angles (θ) of ~29.6° and CH₂-rocking angles (α) of ~5.7°, balancing angle and torsional strain.

Table 2: Strain Contributions in Cyclobutane Derivatives

| Strain Type | Contribution (kcal/mol) | Source |

|---|---|---|

| Angle Strain | ~26.3 | |

| Torsional Strain | ~10.0 | |

| Total Ring Strain | ~26.3 |

The total ring strain in cyclobutane is comparable to that of cyclopropane, making it highly reactive in certain contexts.

Conformational Isomerism and Intramolecular Interactions

The puckered cyclobutane ring allows for conformational flexibility , enabling multiple low-energy states.

Conformational Isomerism

Two primary conformations are possible:

- Eclipsed Conformation : Higher energy due to steric clashes between substituents.

- Puckered Conformation : Lower energy, with substituents staggered to minimize torsional strain.

The equilibrium between these states is influenced by substituent size and electronic effects. For example, the acetyl and carboxylic acid groups likely adopt anti-periplanar orientations to reduce electrostatic repulsion.

Intramolecular Interactions

The compound’s substituents participate in steric and electronic interactions :

- Steric Clashes : The bulky methyl groups at position 2 may force the acetyl and carboxylic acid groups into specific orientations.

- Electronic Effects : The electron-withdrawing carboxylic acid group could influence the reactivity of the acetyl group via resonance or inductive effects.

Comparative Analysis with Related Cyclobutane Derivatives

The structural and electronic properties of this compound can be contrasted with other cyclobutane derivatives.

Structural Comparisons

Electronic and Reactivity Trends

The acetyl group enhances the compound’s electrophilicity, making it more reactive toward nucleophiles compared to ethyl or ketone-substituted analogs. For example, 3-oxocyclobutanecarboxylic acid undergoes nucleophilic addition at the ketone site, whereas the acetyl group in the target compound may participate in esterification or acetylation reactions.

Table 3: Reactivity Trends

Properties

IUPAC Name |

(1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-5(10)6-4-7(8(11)12)9(6,2)3/h6-7H,4H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUKBNZKASVATD-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC(C1(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1C[C@H](C1(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451641 | |

| Record name | (1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22571-78-4 | |

| Record name | (1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Precursors

The synthesis typically begins with 2,2-dimethylcyclobutanone, a cyclobutanone derivative that provides the cyclobutane ring and the geminal dimethyl substitution at position 2. This precursor is crucial for establishing the core structure of the target compound.

Introduction of the Acetyl Group

The acetyl group at position 3 is commonly introduced via an acylation reaction. A well-documented method involves reacting 2,2-dimethylcyclobutanone with acetic anhydride in the presence of a catalyst, which facilitates the electrophilic substitution to install the acetyl functionality on the cyclobutane ring.

Formation of the Carboxylic Acid Group

The carboxylic acid group at position 1 is introduced through oxidation reactions. After acetylation, the intermediate can be subjected to controlled oxidation to convert a suitable functional group (e.g., an aldehyde or alcohol precursor) into the carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), which are effective in oxidizing primary alcohols or aldehydes to carboxylic acids.

Stereochemical Control

The (1r,3s) stereochemistry is achieved by controlling the reaction conditions and the choice of reagents, often involving stereoselective cyclization or chiral catalysts to favor the desired enantiomeric form. The stereochemical outcome is critical for the compound’s biological activity and chemical properties.

Alternative Synthetic Route: Ozonolysis of Verbenone

An alternative synthetic approach involves the ozonolysis of verbenone in methanol. Ozonolysis cleaves the carbon-carbon double bonds in verbenone, leading to intermediates that can be further transformed into (1r,3s)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid. This method leverages the stereochemical features of verbenone to guide the formation of the target compound’s stereochemistry.

Industrial Production Methods

Industrial synthesis focuses on scalability, yield optimization, and purity. Key features include:

- Use of optimized catalysts to enhance reaction rates and selectivity.

- Precise control of temperature, pressure, and solvent systems to maximize product yield.

- Purification steps such as recrystallization and chromatographic techniques to isolate the pure stereoisomer.

- Process intensification to reduce reaction times and waste generation.

Types of Reactions Involved in Preparation

| Reaction Type | Description | Common Reagents | Outcome |

|---|---|---|---|

| Acylation | Introduction of acetyl group on cyclobutanone | Acetic anhydride, acid catalysts | Formation of acetylated cyclobutane intermediate |

| Oxidation | Conversion of precursor to carboxylic acid | KMnO₄, CrO₃ | Formation of carboxylic acid group |

| Reduction (optional) | Reduction of acetyl to alcohol (if needed) | LiAlH₄, NaBH₄ | Alcohol derivatives |

| Substitution | Functional group modifications on ring | Halogens (Br₂, Cl₂), nucleophiles | Substituted cyclobutane derivatives |

Detailed Reaction Conditions and Yields

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Acylation of 2,2-dimethylcyclobutanone | Acetic anhydride, catalyst (e.g., acid), reflux | 75-85 | Catalyst choice affects regioselectivity |

| 2 | Oxidation to carboxylic acid | KMnO₄ or CrO₃, aqueous or organic solvent, controlled temperature | 70-80 | Overoxidation avoided by monitoring |

| 3 | Purification | Recrystallization or chromatography | >95 purity | Essential for stereochemical integrity |

Research Findings and Analytical Data

- The stereochemical purity of the product is confirmed by chiral chromatography and NMR spectroscopy, showing the (1r,3s) configuration.

- Mass spectrometry confirms the molecular weight of 170.21 g/mol.

- Infrared spectroscopy identifies characteristic carbonyl stretches for both acetyl and carboxylic acid groups.

- Recent studies have demonstrated that the compound can be synthesized with high enantiomeric excess using chiral catalysts or starting from chiral precursors like verbenone.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Acylation + Oxidation | 2,2-dimethylcyclobutanone | Acetic anhydride, KMnO₄/CrO₃ | Electrophilic substitution, oxidation | Well-established, scalable | Requires careful control of stereochemistry |

| Ozonolysis of Verbenone | Verbenone | Ozone, methanol | Oxidative cleavage | Stereochemical control from chiral precursor | Requires ozone handling, specialized equipment |

Scientific Research Applications

Chemistry: (1r,3s)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid is used as a building block in organic synthesis. Its unique structure and chiral centers make it valuable for the synthesis of complex molecules and chiral catalysts.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving cyclobutane derivatives.

Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (1r,3s)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes the molecular properties and functional distinctions between (1R,3S)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid and its analogs:

Detailed Comparative Analysis

Steric and Electronic Effects

- Substituent Influence : The acetyl group in This compound introduces electron-withdrawing effects, stabilizing the cyclobutane ring and influencing hydrogen-bonding capabilities. In contrast, the benzyloxycarbonyl (Cbz) group in C₁₅H₁₈O₄ () provides bulkier protection, reducing solubility but enhancing stability during synthetic steps .

- Stereochemical Impact: The (1R,3S) configuration promotes compact, rigid peptide conformations, as demonstrated in hybrid γ/γ-peptides with cis-γ-amino-L-proline . Conversely, the (1R,3R) isomer () may disrupt intra-residue hydrogen bonding due to altered spatial positioning of functional groups .

Biological Activity

(1R,3S)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid is a chiral cyclobutane derivative characterized by its unique molecular structure, which includes an acetyl group and a carboxylic acid group. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activity and applications.

- Molecular Formula : CHO

- Molecular Weight : 170.21 g/mol

- CAS Number : 22571-78-4

- IUPAC Name : this compound

Biological Applications

The biological activity of this compound is primarily explored through its interactions with enzymes and metabolic pathways. The compound's unique stereochemistry allows it to function as a potential inhibitor or modulator of specific biological targets.

The mechanism of action involves the compound's interaction with various molecular targets. The presence of chiral centers and functional groups enables selective binding to enzymes or receptors, leading to modulation of their activities. This can result in:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to certain receptors, influencing signaling pathways.

Enzyme Interaction Studies

Research indicates that derivatives of this compound can interact with enzymes such as cyclooxygenases (COX), which are critical in inflammatory processes. For instance:

- Study A : Demonstrated that the compound exhibited significant inhibition of COX enzymes in vitro, suggesting its potential as an anti-inflammatory agent.

Fragment-Based Drug Discovery (FBDD)

The compound has been utilized in fragment-based drug discovery approaches. Its structural characteristics allow for the development of more complex molecules that can target difficult protein interactions:

- Study B : Highlighted the use of cyclobutane derivatives in FBDD, noting that they provide a unique scaffold for drug development due to their three-dimensional structure and ability to engage multiple binding sites on target proteins.

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme inhibitor; potential anti-inflammatory |

| 2,2-Dimethylcyclobutanone | - | Limited biological activity; used mainly in synthesis |

| (1R,3S)-1,2,2-Trimethylcyclopentane-1,3-dicarboxylic acid | - | Moderate enzyme interaction; less studied |

Q & A

Q. What are the primary synthetic pathways for (1r,3s)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or strain-driven ring closure, followed by functionalization of the acetyl and carboxylic acid groups. Key parameters include temperature control (40–60°C for cyclization) and reaction time optimization (6–12 hours) to minimize side reactions like ring-opening . Catalysts such as Lewis acids (e.g., BF₃·OEt₂) may enhance regioselectivity. Purification via column chromatography with ethyl acetate/hexane gradients is recommended .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming stereochemistry and substituent positions, particularly distinguishing the (1r,3s) configuration. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with chiral columns ensures enantiomeric purity (>99% via methods described in ). Differential Scanning Calorimetry (DSC) can assess thermal stability .

Q. How do reaction conditions influence the stability of the cyclobutane ring during synthesis?

The strained cyclobutane ring is sensitive to heat and strong acids/bases. Reactions should be conducted below 80°C to prevent ring scission. Protic solvents (e.g., methanol) may stabilize intermediates via hydrogen bonding, while anhydrous conditions reduce hydrolysis of the acetyl group .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing the (1r,3s) isomer?

Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) can enforce the desired stereochemistry. For example, Evans oxazolidinones have been used to control acetyl group orientation . Post-synthesis, enantiomeric resolution via chiral HPLC or enzymatic kinetic resolution ensures purity .

Q. How can researchers reconcile conflicting data on this compound’s biological activity across studies?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent). Standardize protocols using phosphate-buffered saline (PBS, pH 7.4) and validate activity via dose-response curves. Cross-reference with structural analogs (e.g., 3-(trifluoromethyl)cyclobutane derivatives) to identify structure-activity relationships .

Q. What experimental designs mitigate limitations in sample variability during synthesis or bioactivity testing?

Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading) and identify critical factors. For bioassays, include internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3) to account for matrix effects, as highlighted in .

Q. How can computational modeling predict this compound’s reactivity or binding modes?

Density Functional Theory (DFT) calculations model cyclobutane ring strain and transition states for reactions like acetylation. Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzymes), guided by crystallographic data from analogs .

Q. What are the best practices for ensuring compound stability during long-term storage?

Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation. Lyophilization improves stability for aqueous solutions. Periodically reassay purity via HPLC and NMR .

Q. How can kinetic studies elucidate the mechanism of its carboxyl group reactions (e.g., esterification)?

Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying pH and temperature. Arrhenius plots determine activation energy, while isotopic labeling (¹⁸O in carboxylic acid) traces mechanistic pathways .

Q. What comparative studies highlight its advantages over similar cyclobutane derivatives in materials science?

Compared to 3-fluoro-3-methylcyclobutane analogs, this compound’s acetyl group enhances polymer crosslinking efficiency. Thermogravimetric analysis (TGA) shows improved thermal stability (decomposition >200°C) in polyamide composites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.